molecular formula C13H9Cl2NO B1421488 2-(2,5-Dichlorobenzoyl)-5-methylpyridine CAS No. 1187163-58-1

2-(2,5-Dichlorobenzoyl)-5-methylpyridine

Cat. No. B1421488
M. Wt: 266.12 g/mol
InChI Key: MDSNCMKRQMRKAC-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoyl chloride is a solid compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorobenzoyl chloride consists of a benzene ring with two chlorine atoms and a carbonyl chloride group .

Scientific Research Applications

Photochemical Dimerization Studies

Research has shown that compounds like 2-aminopyridine and its derivatives, which are structurally similar to 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, undergo photochemical dimerization. This process involves ultraviolet irradiation leading to the formation of dimers, which are compounds consisting of two identical molecules linked together. These dimers have unique chemical and physical properties, making them of interest in photochemical research (Taylor & Kan, 1963).

Studies in Purification Techniques

The purification and separation of compounds related to 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, like 2-Chloro-5-trichloromethylpyridine, have been studied extensively. Techniques such as extraction, distillation, and chromatography have been employed to achieve high purity levels, essential for further scientific applications (Su Li, 2005).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of compounds similar to 2-(2,5-Dichlorobenzoyl)-5-methylpyridine. Understanding the crystal structure is crucial in materials science and pharmaceutical applications, as it influences the physical properties and potential uses of the compound (Sherfinski & Marsh, 1975).

Synthesis of Derivative Compounds

The synthesis of derivatives from compounds like 2-Chloro-5-methylpyridine-3-carbaldehyde, which shares a structural similarity with 2-(2,5-Dichlorobenzoyl)-5-methylpyridine, has been explored for various applications including as potential herbicides and in medicinal chemistry (Gangadasu, Raju, & Rao, 2002).

Photoinduced Tautomerism Studies

Investigations into photoinduced amino-imino tautomerism in related compounds such as 2-amino-5-methylpyridine highlight the potential of 2-(2,5-Dichlorobenzoyl)-5-methylpyridine in photoreactive materials. These studies are significant in the field of photochemistry and molecular switches (Akai et al., 2006).

Safety And Hazards

2,5-Dichlorobenzoyl chloride is classified as Acute Tox. 4 Oral, meaning it is harmful if swallowed . It may cause severe skin burns and eye damage . It should be stored under inert gas in a well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

(2,5-dichlorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSNCMKRQMRKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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